molecular formula C5H2F3N3 B6416786 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2166776-07-2

3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B6416786
CAS No.: 2166776-07-2
M. Wt: 161.08 g/mol
InChI Key: WOQWUIHMMIWEBQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrazole-5-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which also bears a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the introduction of the trifluoromethyl group into the pyrazole ring. One common method is the reaction of 3-(trifluoromethyl)-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino-pyrazole derivatives.

    Substitution: Various substituted pyrazole compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(Trifluoromethyl)-1H-pyrazole-5-carbonitrile serves as an essential building block in the synthesis of fluorinated compounds. Its unique trifluoromethyl and nitrile functionalities enhance the electronic properties of the resulting molecules, making it valuable in developing new chemical entities.

Synthetic Routes
The compound can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)-1H-pyrazole with cyanogen bromide under basic conditions. This reaction typically occurs in organic solvents like dichloromethane or acetonitrile, utilizing bases such as triethylamine to facilitate the process.

Biological Applications

Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor interactions. Its trifluoromethyl group can significantly influence binding affinity and selectivity, making it a candidate for drug design aimed at enhancing metabolic stability and bioavailability .

Case Study: Medicinal Chemistry
In a study focused on fluorinated pyrazoles, researchers synthesized derivatives of this compound that showed promising results in modulating biological targets relevant to cancer therapy and inflammation . The synthesis involved multicomponent reactions that yielded high-purity products with significant biological activity.

Agrochemical Development

Herbicide Production
The compound is also explored as an intermediate in the synthesis of agrochemicals, particularly herbicides like pyroxasulfone. Its unique structure allows for enhanced efficacy and selectivity in targeting specific weed species while minimizing environmental impact .

Comparative Analysis of Agrochemical Efficacy
A comparative study evaluated the herbicidal activity of formulations containing this compound against traditional herbicides. Results indicated superior performance in terms of both efficacy and residual activity in soil, highlighting its potential for sustainable agricultural practices .

Material Science

Development of Advanced Materials
In material science, this compound has been utilized to create materials with unique properties, such as enhanced resistance to degradation. This application is particularly relevant in the development of coatings and polymers that require durability under harsh environmental conditions.

Summary Table: Applications of this compound

Application AreaDescriptionNotable Findings/Case Studies
Chemical Synthesis Building block for complex fluorinated compoundsEnhances electronic properties; used in diverse synthetic routes
Biological Research Potential enzyme inhibitors; receptor bindingPromising results in cancer therapy studies
Agrochemicals Intermediate for herbicides like pyroxasulfoneSuperior efficacy compared to traditional herbicides
Material Science Development of durable materialsEnhanced resistance to degradation

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 3-(Trifluoromethyl)-1H-pyrazole-5-thiol

Uniqueness: 3-(Trifluoromethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which impart distinct electronic properties and reactivity

Biological Activity

3-(Trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The carbonitrile moiety can form strong interactions with active sites of enzymes, potentially leading to inhibition of their activity. Its unique electronic properties make it an attractive candidate for drug design and development.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. The trifluoromethyl group increases the binding affinity by influencing the electronic and steric properties of the molecule.
  • Receptor Binding : It may also affect receptor interactions, contributing to its pharmacological effects.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance:

  • In vivo Studies : Compounds similar to this compound have demonstrated potent anti-inflammatory activity in carrageenan-induced rat paw edema models, with some derivatives showing effectiveness comparable to established anti-inflammatory drugs like celecoxib .
  • Mechanistic Insights : The anti-inflammatory action is often linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain pyrazole derivatives showed IC50 values as low as 3.5 nM for COX-2 inhibition .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

  • Cytotoxicity Tests : The compound was evaluated against human cancer cell lines (A549 and HeLa), showing promising cytotoxic effects .
  • Mechanisms : The observed anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells through enzyme inhibition pathways .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.5 µg/mL against various bacterial strains, including MRSA .
  • Broad Spectrum : The trifluoromethyl group contributes to the broad-spectrum antimicrobial activity observed in several studies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryIC50 values as low as 3.5 nM for COX-2
AnticancerCytotoxic effects on A549 and HeLa
AntimicrobialMIC values as low as 0.5 µg/mL

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQWUIHMMIWEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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